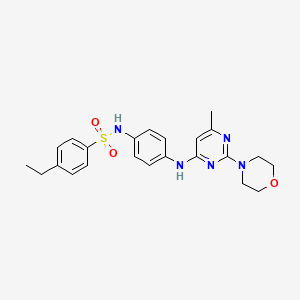![molecular formula C10H16N8S B11310233 N'-ethyl-N,N-dimethyl-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B11310233.png)
N'-ethyl-N,N-dimethyl-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N4-ETHYL-N2,N2-DIMETHYL-6-[3-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound belonging to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound features a unique combination of functional groups, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N4-ETHYL-N2,N2-DIMETHYL-6-[3-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE typically involves the sequential substitution of the chlorides in cyanuric chloride by nucleophiles such as amines and thiols. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques like recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N4-ETHYL-N2,N2-DIMETHYL-6-[3-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to sulfoxide or sulfone.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted triazine derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
N4-ETHYL-N2,N2-DIMETHYL-6-[3-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes
Mécanisme D'action
The mechanism of action of N4-ETHYL-N2,N2-DIMETHYL-6-[3-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or protein function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N2,N4-Diethyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine
- N4-ethyl-N2,N2-dimethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triamine
Uniqueness
N4-ETHYL-N2,N2-DIMETHYL-6-[3-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C10H16N8S |
|---|---|
Poids moléculaire |
280.36 g/mol |
Nom IUPAC |
2-N-ethyl-4-N,4-N-dimethyl-6-(3-methylsulfanyl-1,2,4-triazol-1-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H16N8S/c1-5-11-7-13-8(17(2)3)15-9(14-7)18-6-12-10(16-18)19-4/h6H,5H2,1-4H3,(H,11,13,14,15) |
Clé InChI |
IWHPYDJSGPBFIL-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=NC(=NC(=N1)N(C)C)N2C=NC(=N2)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B11310156.png)
![4-({2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid](/img/structure/B11310171.png)
![N-(2-methylphenyl)-2-phenylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B11310184.png)
![4-{1-[3-(2,3-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11310186.png)
![4-(2,3-Dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11310192.png)
![2-(4-chloro-3-methylphenoxy)-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B11310196.png)
![N-(3-fluoro-4-methylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B11310210.png)
![2-(4-methoxyphenyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide](/img/structure/B11310211.png)
![2-(2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-N-phenylacetamide](/img/structure/B11310216.png)

![N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide](/img/structure/B11310236.png)
![2-chloro-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11310242.png)
![2-(2-chlorophenoxy)-N-[4-(dimethylamino)benzyl]-N-(pyridin-2-yl)acetamide](/img/structure/B11310249.png)
![N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B11310257.png)
